1-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol
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Overview
Description
1-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with 2-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized to form the benzodiazole ring. The final step involves the reaction of the benzodiazole intermediate with phenoxypropanol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The phenoxypropanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid
- 1-methyl-2-(2-methylphenyl)-1H-benzimidazole
Uniqueness
1-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol is unique due to its specific combination of a benzodiazole ring and a phenoxypropanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C24H24N2O2/c1-18-9-5-6-10-19(18)15-24-25-22-13-7-8-14-23(22)26(24)16-20(27)17-28-21-11-3-2-4-12-21/h2-14,20,27H,15-17H2,1H3 |
InChI Key |
LVGLWZNPKLWMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
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